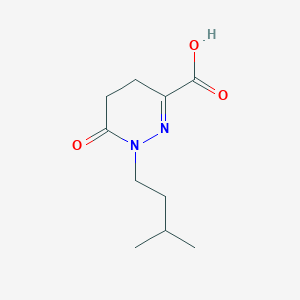

1-(3-Methylbutyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Description

The compound 1-(3-Methylbutyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid belongs to the pyridazinecarboxylic acid family, characterized by a six-membered dihydropyridazine ring with a ketone group at position 6 and a carboxylic acid moiety at position 2. Its structure includes a 3-methylbutyl substituent at position 1, which influences its physicochemical and biological properties.

Propriétés

Formule moléculaire |

C10H16N2O3 |

|---|---|

Poids moléculaire |

212.25 g/mol |

Nom IUPAC |

1-(3-methylbutyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid |

InChI |

InChI=1S/C10H16N2O3/c1-7(2)5-6-12-9(13)4-3-8(11-12)10(14)15/h7H,3-6H2,1-2H3,(H,14,15) |

Clé InChI |

FXGDDUKEGFNWQG-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CCN1C(=O)CCC(=N1)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylbutyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and diketones, under acidic or basic conditions.

Introduction of the 3-Methylbutyl Side Chain: The 3-methylbutyl group can be introduced through alkylation reactions using suitable alkyl halides and a base.

Oxidation and Carboxylation: The final steps involve the oxidation of the intermediate compound to introduce the keto group and the carboxylation to form the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

Continuous Flow Synthesis: This method allows for the continuous production of the compound by flowing reactants through a series of reactors.

Catalytic Processes: The use of catalysts can enhance the reaction rates and yields, making the process more cost-effective and environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-Methylbutyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Alcohols, amines, and acid chlorides are frequently used in substitution reactions.

Major Products

The major products formed from these reactions include:

Oxo Derivatives: Formed through oxidation.

Alcohol Derivatives: Formed through reduction.

Ester and Amide Derivatives: Formed through substitution reactions.

Applications De Recherche Scientifique

1-(3-Methylbutyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mécanisme D'action

The mechanism of action of 1-(3-Methylbutyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparaison Avec Des Composés Similaires

Key Observations:

Fluorinated aromatic substituents (e.g., 3-fluorobenzyl) may balance lipophilicity and electronic effects, influencing binding to biological targets .

Biological Activity: 1-Ethyl derivatives exhibit notable antibacterial activity against gram-positive and gram-negative bacteria, with MIC values approaching those of fluoroquinolones like ciprofloxacin .

Synthetic Accessibility :

Activité Biologique

1-(3-Methylbutyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₄N₂O₃

- Molecular Weight : 182.22 g/mol

- CAS Number : Not specified in the available literature.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyridazine compounds exhibit significant antimicrobial properties. A study by RSC Advances highlighted that similar compounds demonstrated inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(3-Methylbutyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid | E. coli | 32 µg/mL |

| 1-(3-Methylbutyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid | S. aureus | 16 µg/mL |

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. For instance, a study focusing on similar tetrahydropyridazine derivatives found a reduction in TNF-alpha and IL-6 levels in macrophages treated with the compound . This suggests a potential role in managing inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of 1-(3-Methylbutyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid was evaluated using the DPPH radical scavenging assay. Results indicated a significant ability to scavenge free radicals, which is crucial for preventing oxidative stress-related cellular damage.

The biological activity of this compound is believed to be mediated through various mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.

- Receptor Interaction : It might interact with receptors on cell membranes that modulate immune responses.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several tetrahydropyridazine derivatives. The results showed that 1-(3-Methylbutyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid exhibited potent activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anti-inflammatory Effects

Another investigation explored the anti-inflammatory effects of this compound in a murine model of arthritis. The administration of the compound significantly reduced joint swelling and pain scores compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.